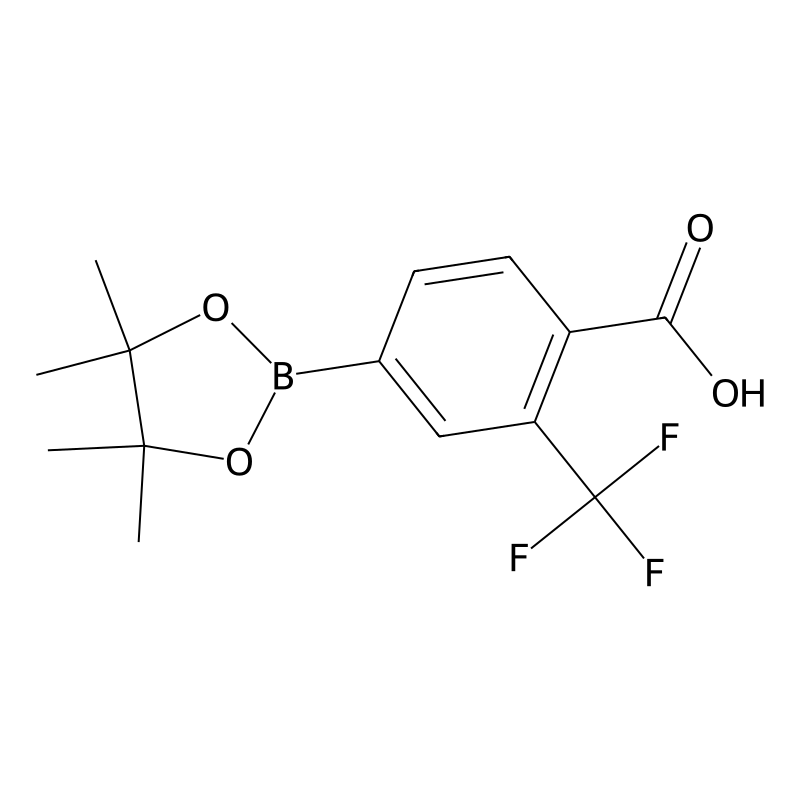

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester is an organoboron compound characterized by the presence of a trifluoromethyl group and a carboxylic acid moiety. Its chemical formula is C₁₄H₁₆BF₃O₄, and it is classified as a boronic acid derivative. This compound features a pinacol ester functional group, which enhances its stability and solubility in various organic solvents, making it suitable for diverse applications in organic synthesis and medicinal chemistry .

- Participate in Suzuki-Miyaura couplings within a larger molecule, influencing its structure and properties.

- Interact with enzymes or receptors containing hydroxyl groups due to the presence of the boronic acid moiety (boronic acids are known to form reversible covalent bonds with diols). The specific interaction would depend on the protein's structure and the surrounding environment.

Suzuki-Miyaura Coupling

Boronic acid pinacol esters are commonly used as coupling partners in Suzuki-Miyaura reactions, a versatile method for forming carbon-carbon bonds. The presence of the carboxy and trifluoromethyl groups in 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester could allow for the introduction of these functional groups into complex molecules ().

Bioorthogonal Chemistry

Due to the stability of the pinacol ester group and the reactivity of the boron atom, 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester could potentially find use in bioorthogonal chemistry. This field explores selective reactions between functional groups that are inert to biological processes (). The carboxy group might allow for further biological targeting or conjugation with biomolecules.

Material Science

Boronic acid pinacol esters have been explored in the development of materials with specific properties. The trifluoromethyl group can influence material properties such as hydrophobicity and electronic character. The carboxy group could participate in the formation of crosslinks or interactions with other materials ().

- Suzuki Coupling Reaction: This compound can engage in cross-coupling reactions with aryl halides to form biaryl compounds, a crucial step in the synthesis of pharmaceuticals and agrochemicals.

- Acid-Base Reactions: The carboxylic acid group can act as a weak acid, allowing for proton transfer reactions under specific conditions.

- Nucleophilic Addition: The trifluoromethyl group can influence the electrophilicity of the aromatic ring, facilitating nucleophilic attack in substitution reactions .

Research indicates that phenylboronic acids, including derivatives like 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester, possess potential biological activities. They have been studied for their ability to inhibit certain enzymes, such as proteases and glycosidases. Additionally, their interactions with biological molecules may lead to applications in cancer therapy and other medical fields due to their capacity to induce apoptosis in cancer cells .

Several synthetic routes have been developed for the preparation of 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester:

- Boronate Esterification: This method involves reacting 4-Carboxy-3-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a catalyst under controlled conditions to yield the pinacol ester.

- Direct Fluorination: Starting from phenylboronic acid derivatives, fluorination can be performed using electrophilic fluorinating agents to introduce the trifluoromethyl group before proceeding with esterification.

- Multi-step Synthesis: This approach may involve several intermediates, starting from commercially available compounds and employing various coupling strategies to achieve the final product .

4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester has diverse applications:

- Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic roles in treating various diseases, particularly cancers.

- Materials Science: The compound may serve as a precursor for developing new materials with specific electronic or optical properties .

Studies on the interactions of 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester with biomolecules have shown promising results. The compound's ability to form reversible covalent bonds with diols suggests potential applications in drug delivery systems and targeted therapies. Furthermore, its interactions with proteins and nucleic acids could pave the way for novel therapeutic strategies .

Several compounds share structural similarities with 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester. Here are some comparable compounds:

| Compound Name | Unique Features |

|---|---|

| 4-Carboxyphenylboronic Acid Pinacol Ester | Lacks trifluoromethyl group; used in similar reactions. |

| 3-Trifluoromethylphenylboronic Acid | Similar trifluoromethyl substitution; different position. |

| 4-Fluorophenylboronic Acid Pinacol Ester | Contains fluorine instead of trifluoromethyl; less reactive. |

| 4-Chlorophenylboronic Acid Pinacol Ester | Chlorine substitution; different electronic properties. |

The uniqueness of 4-Carboxy-3-(trifluoromethyl)phenylboronic acid pinacol ester lies in its trifluoromethyl group, which enhances its reactivity and solubility compared to other boronic acid derivatives. This feature makes it particularly valuable for specific applications in organic synthesis and medicinal chemistry .